(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid” is a chemical compound that is a derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of indole derivatives as efflux pump inhibitors for treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of “this compound” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex due to the multiple reactive groups present in the molecule . The use of amino acid ionic liquids (AAILs) for organic synthesis requires careful consideration because of these multiple reactive groups . The use of Boc-AAILs expands the applicability of AAILs .
Scientific Research Applications
Enantioselective Synthesis
A practical and scalable enantioselective synthesis of related amino acid derivatives has been reported, starting from enantiomerically enriched precursors available through asymmetric dihydroxylation. This method emphasizes the importance of these compounds in synthesizing biologically active molecules and potential pharmaceuticals (Alonso et al., 2005).
Pharmacological Potential
Functionalized amino acid derivatives, including those with the tert-butoxycarbonyl group, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research indicates the potential of these compounds in designing new anticancer agents, showcasing their relevance in medicinal chemistry (Kumar et al., 2009).
Chemical Methodologies
The use of heteropoly acid H3PW12O40 as a catalyst for the N-tert-butoxycarbonylation of amines has demonstrated an efficient, environmentally friendly approach to protecting amino groups, which is a critical step in peptide synthesis. This method highlights the versatility and environmental benefits of using such catalysts in organic synthesis (Heydari et al., 2007).
Safety and Hazards
While specific safety and hazard information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid” was not found, general safety measures for handling chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Mechanism of Action
Target of Action
Boc-beta-cyano-L-alanine, also known as (2S)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid or (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid, is a reversible inhibitor of the H2S-synthesizing enzyme CSE . This enzyme plays a crucial role in the synthesis of hydrogen sulfide (H2S), a gaseous signaling molecule involved in various physiological processes .
Mode of Action
The compound interacts with the CSE enzyme, blocking its activity and thereby inhibiting the synthesis of H2S . This interaction results in a decrease in the production of H2S, which can have significant effects on physiological processes regulated by this molecule .
Biochemical Pathways
Boc-beta-cyano-L-alanine affects the H2S biosynthesis pathway. Under normal conditions, the CSE enzyme catalyzes the conversion of L-cysteine to H2S. When Boc-beta-cyano-L-alanine inhibits CSE, the production of H2S is reduced . This can lead to downstream effects on various physiological processes, including vasodilation, inflammation, and neurotransmission, which are regulated by H2S .
Pharmacokinetics
It is known to be a solid compound that is stable at room temperature but decomposes at high temperatures . It is a hydrophilic compound with low solubility in water . These properties may impact its bioavailability and distribution in the body.
Result of Action
The inhibition of H2S synthesis by Boc-beta-cyano-L-alanine can have various molecular and cellular effects. For example, it has been shown to increase blood pressure in anaesthetized rats induced with hemorrhagic shock by inhibiting endogenous H2S synthesis . This suggests that the compound could potentially be used to modulate physiological processes regulated by H2S.
Action Environment
The action of Boc-beta-cyano-L-alanine can be influenced by various environmental factors. For instance, its stability can be affected by temperature, with the compound decomposing at high temperatures . Additionally, its solubility in water could influence its distribution and efficacy in the body
Properties
IUPAC Name |
(2S)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKMLPKBZQTAMQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is the structural significance of Boc-β-cyano-L-alanine as described in the research?
A: The research focuses on the unexpected formation of Boc-β-cyano-L-alanine as a byproduct during the synthesis of Boc-L-Asn-L-Pro-OBzl []. This byproduct arises from the dehydration of the asparagine (Asn) side chain in Boc-L-Asn-L-Pro-OBzl. The crystal structure of Boc-β-cyano-L-alanine reveals an extended conformation with a single intermolecular hydrogen bond [].
Q2: What are the crystallographic details of Boc-β-cyano-L-alanine?
A2: The study provides detailed crystallographic data for Boc-β-cyano-L-alanine:
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